1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur or nitrogen atoms in the compound.
Reduction: This can affect the pyrazole or pyrimidine rings.
Substitution: Halogenation or alkylation can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated pyrazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, compounds with pyrazolo[3,4-d]pyrimidin-4-one cores have shown potential as enzyme inhibitors, which could be useful in studying biochemical pathways.
Medicine
Medically, this compound could be explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in diseases.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for 1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl and thiophenyl groups may enhance binding affinity, while the pyrazolo[3,4-d]pyrimidin-4-one core could inhibit enzyme activity by mimicking natural substrates or binding to active sites.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(4-methylphenyl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
Compared to similar compounds, 1-(4-fluorophenyl)-6-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both fluorophenyl and thiophenyl groups could enhance its binding properties and stability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C27H21FN6O2S2 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-6-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C27H21FN6O2S2/c1-16-4-6-17(7-5-16)22-13-21(23-3-2-12-37-23)32-34(22)24(35)15-38-27-30-25-20(26(36)31-27)14-29-33(25)19-10-8-18(28)9-11-19/h2-12,14,22H,13,15H2,1H3,(H,30,31,36) |
InChI Key |
JKQIZADAYPLESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C6=CC=CS6 |
Origin of Product |
United States |
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